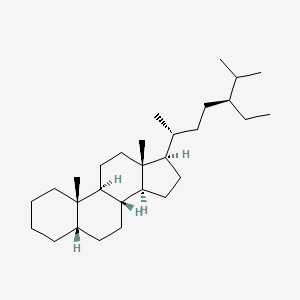

5beta-Poriferastane

Description

5beta-Poriferastane is a steroidal compound classified under the stigmastane family, characterized by its tetracyclic structure and a 29-carbon backbone. Its molecular formula is C₂₉H₅₂, with a molecular weight of 400.4069 g/mol (Lipid Maps Structure Database (LMSD), LMST01040246) . The "5beta" designation refers to the stereochemistry at the C5 position of the steroid nucleus, where the hydrogen atom is oriented in the beta configuration (axial position). This structural feature distinguishes it from its alpha-configured counterparts and influences its physicochemical properties and biological interactions. This compound is primarily studied in the context of lipid biochemistry and natural product research, often isolated from marine sponges and other poriferan sources.

Propriétés

Formule moléculaire |

C29H52 |

|---|---|

Poids moléculaire |

400.7 g/mol |

Nom IUPAC |

(5S,8R,9S,10S,13R,14S,17R)-17-[(2R,5S)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene |

InChI |

InChI=1S/C29H52/c1-7-22(20(2)3)12-11-21(4)25-15-16-26-24-14-13-23-10-8-9-18-28(23,5)27(24)17-19-29(25,26)6/h20-27H,7-19H2,1-6H3/t21-,22+,23+,24+,25-,26+,27+,28+,29-/m1/s1 |

Clé InChI |

GKBHKNPLNHLYHT-XWEDIQBQSA-N |

SMILES |

CCC(CCC(C)C1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C)C(C)C |

SMILES isomérique |

CC[C@@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CCCC4)C)C)C(C)C |

SMILES canonique |

CCC(CCC(C)C1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C)C(C)C |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Key Observations:

Stereochemical Differences :

- The C5 configuration (alpha vs. beta) directly impacts the rigidity and spatial orientation of the steroid nucleus. For example, 5alpha-Poriferastane’s axial hydrogen at C5 may facilitate tighter packing in lipid membranes compared to the equatorial orientation in this compound .

- Studies suggest that 5beta-steroids are less common in eukaryotes but prevalent in prokaryotes and marine organisms, hinting at evolutionary divergence in biosynthetic pathways .

Functional Group Variations: beta-Sitostenone (LMST01040249) introduces a ketone group at C3 and a double bond at C6, altering its polarity and reactivity. This contrasts with this compound, which lacks oxidation and retains a saturated tetracyclic structure .

Side-Chain Modifications :

- 5beta-Stigmastane (LMST01040247) shares the C5-beta configuration but differs in side-chain branching, which may affect interactions with enzymes like cytochrome P450 or sterol transporters .

Analytical Differentiation

Substances like this compound and its analogues require advanced analytical methods for identification due to identical molecular formulas and subtle structural differences. Techniques include:

- Nuclear Magnetic Resonance (NMR): Distinguishes stereoisomers via coupling constants and NOE effects at C5 .

- Mass Spectrometry (MS) : Fragmentation patterns reveal side-chain variations (e.g., stigmastane vs. poriferastane derivatives) .

- Chromatography: Reverse-phase HPLC separates oxidized sterols (e.g., beta-Sitostenone) from nonpolar stigmastanes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.